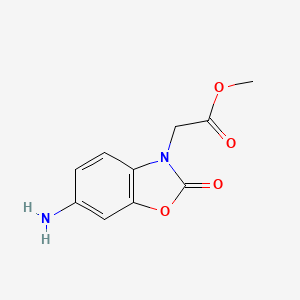![molecular formula C8H15ClN4S B1310350 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride CAS No. 1052518-43-0](/img/structure/B1310350.png)
4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride” is a chemical compound with the molecular formula C8H15ClN4S . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCSC1=NN=C(C2NCCC2)N1C.Cl . This indicates that the compound contains a 1,2,4-triazole ring, a pyrrolidine ring, and a methylsulfanyl group . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 234.749 Da . The InChI key, which is a unique identifier for the compound, isLCVGCAQTVVXAIO-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Synthesis and Biological Activities
The core motif of 1,2,4-triazoles, including compounds like 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride, is crucial in the development of clinical drugs due to its significant biological activities. These activities are attributed to its hydrogen bonding, solubility, dipole character, and rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to a library of compounds with potential biological applications. Such compounds are synthesized through a process involving epoxide ring opening followed by methylation and de-protection. This precursor then reacts with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products, with applications ranging from antimigraine, antiviral, anticancer, to anxiolytic effects among others (Prasad et al., 2021).
Antitumor and Antimicrobial Properties
4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives have shown promising results in antitumor activities. Studies have identified novel Schiff bases derived from the compound that exhibit potential antitumor activity against various cancer cell lines, indicating its significance in developing antitumor agents (Rui, 2008). Additionally, the synthesis of 1,2,4-triazole derivatives has been demonstrated to possess antibacterial and surface activity, highlighting their potential as antimicrobial agents (El-Sayed, 2006).
Corrosion Inhibition
The compound and its derivatives have also found applications in corrosion inhibition. Studies on the adsorption of 1,2,4-triazole derivatives on mild steel surfaces in acidic environments show that these compounds act as efficient corrosion inhibitors. The inhibition efficiency is related to the type and nature of substituents present in the molecule, with some derivatives achieving up to 99.6% efficiency at certain concentrations. This suggests the potential of 4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride derivatives in protecting metals against corrosion in industrial applications (Bentiss et al., 2007).
Safety And Hazards
This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .
Propriétés
IUPAC Name |
4-methyl-3-methylsulfanyl-5-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.ClH/c1-12-7(6-4-3-5-9-6)10-11-8(12)13-2;/h6,9H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVGCAQTVVXAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





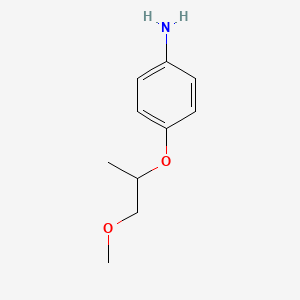
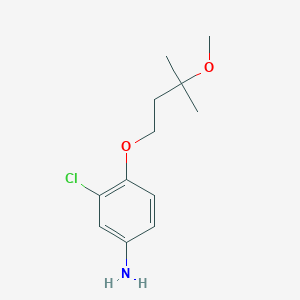
![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)
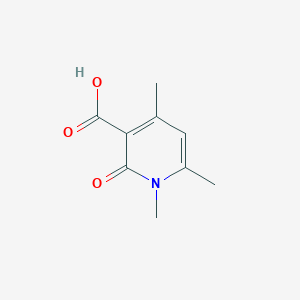
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)
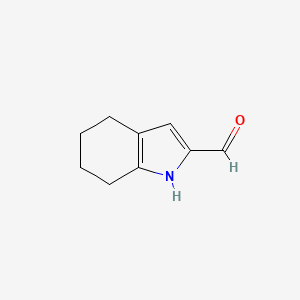
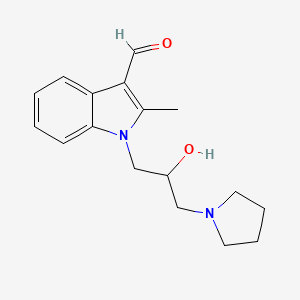
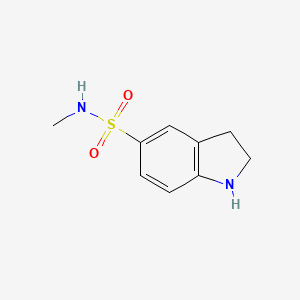
![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)
